molecular formula C16H19N5O B10781239 2-[[7-(Benzylamino)-3-methylimidazo[4,5-b]pyridin-5-yl]amino]ethanol

2-[[7-(Benzylamino)-3-methylimidazo[4,5-b]pyridin-5-yl]amino]ethanol

Cat. No.: B10781239
M. Wt: 297.35 g/mol
InChI Key: SWGDLROXHVUPFQ-UHFFFAOYSA-N
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Description

2-[[7-(Benzylamino)-3-methylimidazo[4,5-b]pyridin-5-yl]amino]ethanol is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a benzylamino group, a methyl group, and an ethanolamine moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[7-(Benzylamino)-3-methylimidazo[4,5-b]pyridin-5-yl]amino]ethanol typically involves the cyclization of 2-amino-3-methylaminopyridine with phenylacetic acid . This reaction forms the imidazo[4,5-b]pyridine core, which is then further functionalized to introduce the benzylamino and ethanolamine groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete cyclization and functionalization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[[7-(Benzylamino)-3-methylimidazo[4,5-b]pyridin-5-yl]amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazo[4,5-b]pyridine oxides.

    Reduction: Reduction reactions can convert the imidazo[4,5-b]pyridine core to its reduced form.

    Substitution: The benzylamino and ethanolamine groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[[7-(Benzylamino)-3-methylimidazo[4,5-b]pyridin-5-yl]amino]ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[[7-(Benzylamino)-3-methylimidazo[4,5-b]pyridin-5-yl]amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine derivatives: These compounds share the same core structure but differ in their functional groups.

    Benzylamino derivatives: Compounds with a benzylamino group attached to different core structures.

    Ethanolamine derivatives: Compounds containing an ethanolamine moiety.

Uniqueness

2-[[7-(Benzylamino)-3-methylimidazo[4,5-b]pyridin-5-yl]amino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C16H19N5O

Molecular Weight

297.35 g/mol

IUPAC Name

2-[[7-(benzylamino)-3-methylimidazo[4,5-b]pyridin-5-yl]amino]ethanol

InChI

InChI=1S/C16H19N5O/c1-21-11-19-15-13(18-10-12-5-3-2-4-6-12)9-14(17-7-8-22)20-16(15)21/h2-6,9,11,22H,7-8,10H2,1H3,(H2,17,18,20)

InChI Key

SWGDLROXHVUPFQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=C(C=C2NCC3=CC=CC=C3)NCCO

Origin of Product

United States

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